molecular formula C18H32BNO6 B13525494 1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate

1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B13525494
M. Wt: 369.3 g/mol
InChI Key: GXXAAMRYTKCWND-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including esterification and borylation, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The boron-containing dioxaborolane ring can form stable complexes with other molecules, influencing their reactivity and stability. This interaction is crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boron-containing compound with similar reactivity.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Used in similar applications in materials science.

Uniqueness

What sets 1-(tert-Butyl) 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate apart is its unique combination of functional groups, which provides a versatile platform for various chemical transformations and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C18H32BNO6

Molecular Weight

369.3 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C18H32BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h12-13H,9-11H2,1-8H3

InChI Key

GXXAAMRYTKCWND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C

Origin of Product

United States

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